4-(2-Methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylphenyl)-2-oxabicyclo[211]hexane-5-carboxylic acid is a complex organic compound characterized by its bicyclic structure and carboxylic acid functional group
Preparation Methods
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow processes might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions might use hydrogen gas (H₂) in the presence of a metal catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bicyclic structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound may include its use as a probe or inhibitor in biochemical studies. Its unique structure could interact with specific biological targets, making it useful in drug discovery and development.
Medicine: Potential medicinal applications might involve the compound's use as a precursor for pharmaceuticals. Its carboxylic acid group could be modified to create active pharmaceutical ingredients (APIs) with therapeutic properties.
Industry: In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 4-(2-Methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it might interact with molecular targets such as enzymes or receptors. The carboxylic acid group could form hydrogen bonds or ionic interactions, influencing the compound's binding affinity and activity.
Comparison with Similar Compounds
2-Methylphenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid: Similar structure but without the methyl group on the phenyl ring.
4-(2-Methylphenyl)-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid: Similar bicyclic structure but with a different ring size.
Uniqueness: 4-(2-Methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is unique due to its specific substitution pattern and bicyclic structure, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-(2-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-8-4-2-3-5-9(8)13-6-10(16-7-13)11(13)12(14)15/h2-5,10-11H,6-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBNCNUFQRESLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C23CC(C2C(=O)O)OC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.